N-Acetyl-S-(2-chloroethyl)-L-cysteine
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Overview
Description
N-Acetyl-S-(2-chloroethyl)-L-cysteine is a chemical compound with the molecular formula C8H14ClNO3S It is a derivative of L-cysteine, an amino acid, and contains an acetyl group and a 2-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-chloroethyl)-L-cysteine typically involves the reaction of L-cysteine with 2-chloroethanol in the presence of an acetylating agent. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The acetylation step can be carried out using acetic anhydride or acetyl chloride under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-chloroethyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the 2-chloroethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures, pH, and solvent systems .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines.
Scientific Research Applications
N-Acetyl-S-(2-chloroethyl)-L-cysteine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-chloroethyl)-L-cysteine involves its interaction with cellular components, such as proteins and enzymes. The compound can undergo conjugation with glutathione, a key detoxifying agent in the liver, to form less toxic metabolites. This detoxification mechanism helps protect cells from oxidative stress and damage caused by reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-S-(2-chloroethyl)-L-homocysteine: Similar in structure but with a homocysteine backbone.
2-Chloroethanol: A simpler compound with similar reactivity but lacking the acetyl and cysteine groups.
Uniqueness
N-Acetyl-S-(2-chloroethyl)-L-cysteine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
113793-51-4 |
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Molecular Formula |
C7H12ClNO3S |
Molecular Weight |
225.69 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(2-chloroethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C7H12ClNO3S/c1-5(10)9-6(7(11)12)4-13-3-2-8/h6H,2-4H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 |
InChI Key |
PUOICJBSGWOTFX-LURJTMIESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCCl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCCCl)C(=O)O |
Origin of Product |
United States |
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